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Introduction
AT-1002 TFA is a synthetic hexapeptide (H-FCIGRL-OH) derived from Vibrio cholerae's Zonula

occludens toxin (Zot).[1][2][3] It acts as a potent and reversible regulator of tight junctions, the

primary determinants of paracellular permeability in epithelial and endothelial cell layers. By

transiently opening these junctions, AT-1002 TFA presents a promising strategy for enhancing

the oral bioavailability and systemic delivery of poorly absorbed therapeutic agents. This

technical guide provides an in-depth overview of the discovery, mechanism of action, and key

experimental data related to AT-1002 TFA.

Discovery and Development
AT-1002 was identified through structure-function analyses of the Zonula occludens toxin. Zot,

a 45-kDa protein, was known to reversibly open tight junctions.[2][4] Further research localized

this biological activity to a specific fragment of the toxin. AT-1002 represents the minimal active

domain of Zot, a six-amino-acid peptide that retains the permeating effect on intercellular tight

junctions.[1][3] Its small size and synthetic nature offer advantages in terms of manufacturing

and formulation development.
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AT-1002 TFA exerts its effects on tight junctions through a complex intracellular signaling

cascade. The proposed mechanism involves the following key steps:

Receptor Interaction: While the specific receptor is not fully elucidated, it is believed that AT-

1002 interacts with a receptor on the apical surface of epithelial cells, possibly a protease-

activated receptor (PAR).

Intracellular Signaling Activation: This interaction triggers the activation of intracellular

signaling pathways, including Src and mitogen-activated protein (MAP) kinases.[1][5]

ZO-1 Phosphorylation and Redistribution: A crucial downstream event is the tyrosine

phosphorylation of Zonula occludens-1 (ZO-1), a key scaffolding protein of the tight junction

complex.[1] This phosphorylation leads to the redistribution of ZO-1 away from the cell

junctions.[1][5]

Actin Cytoskeleton Rearrangement: AT-1002 induces a rearrangement of the actin

cytoskeleton, which is intricately linked to the structure and function of tight junctions.[1][5]

Tight Junction Disassembly and Increased Permeability: The culmination of these events is

the transient and reversible disassembly of tight junctions, leading to an increase in

paracellular permeability. This allows for the passage of molecules that would otherwise be

excluded.
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Proposed signaling pathway of AT-1002 TFA.
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Quantitative Data
The effects of AT-1002 TFA on epithelial barrier function have been quantified in various in vitro

and in vivo studies.

In Vitro

Parameter
Cell Line

AT-1002

Concentration
Effect Reference

Transepithelial

Electrical

Resistance

(TEER)

Caco-2 5 mg/mL
Reversible

reduction
[1]

Lucifer Yellow

Permeability
Caco-2 5 mg/mL

Increased

permeability
[1]

Ardeparin

Permeability
Caco-2 0.025% ~2-fold increase [4]

Cell Viability (3

hours)
Caco-2 up to 5 mg/mL No effect

Cell Viability (24

hours)
Caco-2 ≥ 2.5 mg/mL Reduced viability
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In Vivo

Study

Animal

Model

Co-

administered

Drug

AT-1002

Dose

Effect on

Bioavailabilit

y

Reference

Oral

Absorption
Rat

Salmon

Calcitonin
1 mg

5.2-fold

increase in

AUC

[1]

Oral

Absorption
Rat Ardeparin 100 µg/kg

Significantly

increased

Frelative/s.c

~20.5%

[4]

Intraduodenal

Absorption
Rat Cyclosporin A

10 and 40

mg/kg

1.64 to 2.14-

fold increase

in AUC

[3]

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Caco-2 Cell Culture and Differentiation for Permeability
Assays

Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1%

penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Seeding on Transwell® Inserts: For permeability assays, Caco-2 cells are seeded onto

permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 104

cells/cm2.

Differentiation: The cells are maintained for 21-25 days post-seeding to allow for

spontaneous differentiation into a polarized monolayer with well-formed tight junctions. The

culture medium is changed every 2-3 days.

Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by

measuring the transepithelial electrical resistance (TEER) and by assessing the permeability
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of a paracellular marker such as Lucifer Yellow.

Transepithelial Electrical Resistance (TEER)
Measurement

Instrumentation: An epithelial volt-ohm meter (EVOM) with "chopstick" electrodes is used.

Procedure:

Equilibrate the Caco-2 monolayers in fresh culture medium at room temperature for 30

minutes.

Sterilize the electrodes with 70% ethanol and rinse with sterile phosphate-buffered saline

(PBS).

Place the shorter electrode in the apical compartment and the longer electrode in the

basolateral compartment of the Transwell® insert, ensuring the electrodes do not touch

the cell monolayer.

Record the resistance reading in ohms (Ω).

Measure the resistance of a blank insert without cells to determine the background

resistance.

Calculate the TEER value (in Ω·cm2) by subtracting the background resistance from the

resistance of the cell monolayer and multiplying by the surface area of the insert.
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Workflow for TEER measurement.

Paracellular Permeability Assay (Lucifer Yellow Flux)
Preparation: Caco-2 monolayers with acceptable TEER values are washed with pre-warmed

Hanks' Balanced Salt Solution (HBSS).
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Treatment: The apical medium is replaced with HBSS containing AT-1002 TFA at the desired

concentration. A control group without AT-1002 is also included.

Addition of Marker: Lucifer Yellow is added to the apical compartment to a final concentration

of 100 µM.

Incubation: The plates are incubated at 37°C on an orbital shaker.

Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), samples are collected

from the basolateral compartment. The volume removed is replaced with fresh HBSS.

Quantification: The fluorescence of the basolateral samples is measured using a

fluorescence plate reader (excitation ~425 nm, emission ~528 nm).

Calculation: The apparent permeability coefficient (Papp) is calculated using the following

formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the

surface area of the insert, and C0 is the initial concentration of Lucifer Yellow in the apical

compartment.

Immunofluorescence Staining of ZO-1
Cell Culture and Treatment: Caco-2 cells are grown on permeable supports and treated with

AT-1002 TFA as described above.

Fixation and Permeabilization: The cell monolayers are washed with PBS, fixed with 4%

paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for

10 minutes.

Blocking: Non-specific binding is blocked by incubating with 1% bovine serum albumin (BSA)

in PBS for 1 hour.

Primary Antibody Incubation: The monolayers are incubated with a primary antibody against

ZO-1 (e.g., rabbit anti-ZO-1) overnight at 4°C.

Secondary Antibody Incubation: After washing with PBS, the cells are incubated with a

fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at

room temperature in the dark.
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Mounting and Imaging: The permeable supports are cut from the inserts, mounted on glass

slides with a mounting medium containing DAPI (to stain nuclei), and imaged using a

confocal microscope.

Western Blotting for Phosphorylated Src and JNK
Cell Lysis: Caco-2 cells are treated with AT-1002 TFA for the desired time, then lysed in

RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: The protein concentration of the lysates is determined using a BCA

protein assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide

gel electrophoresis and transferred to a PVDF membrane.

Blocking: The membrane is blocked with 5% BSA in Tris-buffered saline with 0.1% Tween 20

(TBST) for 1 hour.

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary

antibodies specific for phosphorylated Src (p-Src), total Src, phosphorylated JNK (p-JNK),

and total JNK.

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

In Vivo Intestinal Permeability Study in Rats
Animal Model: Male Sprague-Dawley rats are used.

Formulation: The therapeutic agent (e.g., salmon calcitonin) is formulated with or without AT-
1002 TFA in an appropriate vehicle.

Administration: The formulations are administered orally or intraduodenally to the rats.
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Blood Sampling: Blood samples are collected at predetermined time points via the tail vein or

another appropriate site.

Plasma Analysis: The concentration of the therapeutic agent in the plasma samples is

quantified using a validated analytical method (e.g., ELISA or LC-MS/MS).

Pharmacokinetic Analysis: Pharmacokinetic parameters such as the area under the curve

(AUC) and maximum concentration (Cmax) are calculated to assess the effect of AT-1002
TFA on drug absorption.

Start
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Workflow for in vivo evaluation of AT-1002 TFA.

Conclusion
AT-1002 TFA is a promising peptide-based absorption enhancer that reversibly modulates tight

junctions through a well-defined signaling pathway. The in vitro and in vivo data demonstrate its

potential to significantly improve the oral bioavailability of a range of therapeutic molecules. The

detailed experimental protocols provided in this guide offer a foundation for researchers to

further investigate the properties and applications of this novel tight junction modulator.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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